![molecular formula C18H15N3O3S B2543830 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide CAS No. 1210599-46-4](/img/structure/B2543830.png)
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can yield various isomers and by-products. In the case of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, the reaction between homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine was explored under different conditions. The study found that using dichloroethane or benzene as solvents resulted in a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products. However, when pyridine was used as a solvent, the reaction became diastereoselective, producing only the trans isomer. This trans isomer was further modified through a four-step process to yield various new tetrahydroisoquinolinones with pharmacological interest .
Molecular Structure Analysis
The structural analysis of organic compounds is crucial for understanding their chemical behavior and potential applications. The paper on 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide provides insights into the molecular structure of a synthesized compound. The structure was confirmed through single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with specific lattice parameters. The crystallographic study also included characterization by 1H NMR and mass spectroscopy. The stability of the structure was attributed to various intermolecular interactions, including hydrogen bonds, π-π, and CH-π interactions, forming two-dimensional stair-like layered chains .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions to achieve the desired products. The synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones demonstrates the importance of solvent choice in directing the stereochemistry of the reaction. The use of pyridine as a solvent was a novel approach that resulted in diastereoselectivity. The subsequent transformation of the carboxylic acid group into cyclic aminomethyl groups involved additional steps, showcasing the intricate nature of organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide provided detailed information about its crystallographic parameters, which are essential for understanding how the compound packs in the solid state. The interactions observed within the crystal structure, such as hydrogen bonding and π interactions, can influence the compound's solubility, melting point, and other physical properties. These properties are not only important for the practical handling of the compound but also for its potential applications in various fields, including pharmaceuticals .
properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(15-5-7-19-24-15)20-14-4-3-12-6-8-21(11-13(12)10-14)18(23)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNKNMENXGZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide |
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